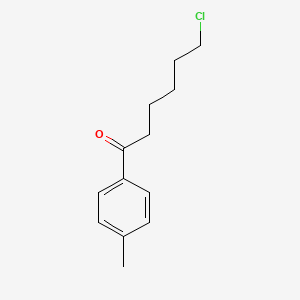

6-Chloro-1-(4-methylphenyl)-1-oxohexane

Descripción

General Significance of Halogenated Ketones in Synthetic Organic Chemistry

Halogenated ketones are highly valued intermediates in organic synthesis due to the versatile reactivity imparted by the presence of both a carbonyl group and a carbon-halogen bond. The electron-withdrawing nature of the halogen can influence the reactivity of the carbonyl group and adjacent carbons. More significantly, the halogen atom serves as a good leaving group in nucleophilic substitution reactions, while the carbonyl group can undergo a wide array of transformations, including reductions, oxidations, and additions.

This dual functionality allows for the construction of diverse molecular frameworks. For instance, α-haloketones are pivotal in the synthesis of various nitrogen-, sulfur-, and oxygen-containing heterocycles. mdpi.com They are also key precursors for the formation of organometallic species and have been instrumental as intermediates in the synthesis of several blockbuster pharmaceutical compounds. mdpi.com The position of the halogen relative to the ketone dictates its specific applications; for example, ω-halogenated ketones are precursors for long-chain functionalized ketones and aldehydes, which are important structural motifs in bioactive compounds and pharmaceuticals. nih.gov

Architectural Features and Synthetic Challenges Posed by ω-Chloroaryl Ketone Scaffolds

The scaffold of an ω-chloroaryl ketone, such as 6-Chloro-1-(4-methylphenyl)-1-oxohexane, presents a unique combination of structural features. It possesses a rigid aromatic ring, a polar carbonyl group, and a flexible alkyl chain terminating in a reactive chlorine atom. This architecture allows for selective chemical modifications at three distinct points: the aromatic ring, the carbonyl group, and the terminal chlorine.

However, the synthesis of these molecules is not without its challenges. Traditional methods like the Friedel-Crafts acylation, while a cornerstone of aryl ketone synthesis, can be problematic when using acyl halides that contain a distal halogen. mdpi.comorganic-chemistry.org The conditions required for Friedel-Crafts reactions, typically involving strong Lewis acids, can lead to side reactions, including intermolecular reactions between the halogenated tail of one molecule and the aromatic ring of another.

Modern synthetic strategies have been developed to overcome these hurdles. One such method involves the oxidative C-C bond cleavage of tert-cycloalkanols. mdpi.com This approach provides a direct route to ω-chloroalkyl aryl ketones under milder, metal-free conditions, offering good to high yields for a variety of substrates. mdpi.com Other methods for the synthesis of ω-halogenated ketones include the alkylation of enolates with dihalomethanes and the nucleophilic addition of organomagnesium halides to halogenated carboxylic acid derivatives. researchgate.net

Research Landscape and Knowledge Gaps Pertaining to this compound

A survey of the scientific literature and patent databases reveals that this compound is not a widely studied compound in its own right. Its primary presence is in the catalogs of chemical suppliers, which strongly suggests its role as a building block or intermediate in the synthesis of other, more complex molecules. The lack of dedicated research articles on its synthesis, reactivity, or applications indicates that it has likely been prepared and used in unpublished proprietary research or as part of a larger synthetic sequence where it was not the focus of the study.

This represents a significant knowledge gap. While the general reactivity of ω-chloroaryl ketones can be inferred from studies on analogous compounds, the specific properties and reaction kinetics of this compound remain undocumented. There is an opportunity for research into efficient and scalable synthetic routes to this compound, as well as an exploration of its utility in the synthesis of novel heterocyclic compounds, polymers, or biologically active molecules. For instance, its bifunctional nature could be exploited in the development of new linkers for medicinal chemistry or materials science. The absence of this compound in the patent literature further underscores its untapped potential.

Below is a data table of the known properties of this compound.

| Property | Value |

| CAS Number | 898785-32-5 |

| Molecular Formula | C13H17ClO |

| Molecular Weight | 224.72 g/mol |

Structure

3D Structure

Propiedades

IUPAC Name |

6-chloro-1-(4-methylphenyl)hexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO/c1-11-6-8-12(9-7-11)13(15)5-3-2-4-10-14/h6-9H,2-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSZWLDXSMGGPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642370 | |

| Record name | 6-Chloro-1-(4-methylphenyl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898785-32-5 | |

| Record name | 6-Chloro-1-(4-methylphenyl)-1-hexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898785-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-1-(4-methylphenyl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 6 Chloro 1 4 Methylphenyl 1 Oxohexane

Reactivity of the Ketone Carbonyl Group

The carbonyl group (C=O) is characterized by a polarized double bond, with the oxygen atom being more electronegative than the carbon atom. This polarity renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.

Aldehydes and ketones readily undergo nucleophilic addition reactions. libretexts.org A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. libretexts.org Subsequent protonation of the resulting alkoxide ion yields an alcohol. This reaction can be promoted by either basic or acidic conditions. libretexts.org In a basic medium, a strong nucleophile directly attacks the carbonyl carbon. Under acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, making it more reactive towards weaker nucleophiles.

A variety of nucleophiles can add to the carbonyl group of 6-Chloro-1-(4-methylphenyl)-1-oxohexane. For instance, Grignard reagents (R-MgX) and organolithium reagents (R-Li) add to the ketone to form tertiary alcohols after an acidic workup. youtube.com The addition of cyanide (from HCN or NaCN) results in the formation of a cyanohydrin. libretexts.org

| Nucleophile (Reagent) | Product Type | General Structure of Product |

| Hydride (NaBH₄, LiAlH₄) | Secondary Alcohol | |

| Grignard Reagent (R-MgX) | Tertiary Alcohol | |

| Cyanide (NaCN, H⁺) | Cyanohydrin | |

| Water (H₂O, H⁺ or OH⁻) | Hydrate (Gem-diol) | |

| Alcohol (R'OH, H⁺) | Hemiacetal / Acetal | |

| Primary Amine (R'NH₂) | Imine |

The presence of α-hydrogens (hydrogen atoms on the carbon adjacent to the carbonyl group) allows ketones to exist in equilibrium with their enol tautomers. muni.cz This keto-enol tautomerism is a fundamental process that can be catalyzed by either acid or base. acs.org In the presence of a base, an α-hydrogen can be abstracted to form a resonance-stabilized enolate ion. masterorganicchemistry.com This enolate is a potent nucleophile, with electron density on both the α-carbon and the oxygen atom. masterorganicchemistry.comnih.gov

The α-position of ketones can be halogenated under acidic or basic conditions. wikipedia.org In acidic conditions, the reaction proceeds through the enol form. The enol acts as a nucleophile and attacks the halogen (Cl₂, Br₂, or I₂). masterorganicchemistry.comlibretexts.org This process is typically slow and represents the rate-determining step. libretexts.org Generally, under acidic conditions, only one α-hydrogen is replaced by a halogen because the introduced electron-withdrawing halogen atom destabilizes the transition state for further enol formation. wikipedia.org

Under basic conditions, the reaction proceeds via an enolate intermediate. libretexts.org The nucleophilic enolate attacks the halogen. openochem.org This reaction is often faster than acid-catalyzed halogenation. Furthermore, the introduction of a halogen atom increases the acidity of the remaining α-hydrogens through an inductive effect, making subsequent halogenations faster. libretexts.org For methyl ketones, this can lead to the haloform reaction, where the methyl group is converted to a trihalomethyl group, which then acts as a leaving group. libretexts.orgopenochem.org For this compound, halogenation will occur at the C2 position.

| Condition | Intermediate | Key Features | Typical Outcome for Monohalogenation |

| Acidic (e.g., CH₃COOH) | Enol | Rate-determining step is enol formation. libretexts.org Reaction slows after the first halogenation. wikipedia.org | Good for controlled monohalogenation. libretexts.org |

| Basic (e.g., NaOH) | Enolate | Rate increases with each subsequent halogenation. wikipedia.org Prone to polyhalogenation. libretexts.orgopenochem.org | Difficult to stop at monohalogenation. |

The rate of enolization is a critical factor in many reactions of ketones. Kinetic studies on acetophenone (B1666503) and its derivatives provide insight into the thermodynamic parameters governing this process. researchgate.netbcrec.id The enolization process can be investigated as a bimolecular reaction, and the rate is influenced by factors such as temperature and the presence of catalysts. researchgate.net

Studies on acetophenone and p-bromoacetophenone have determined thermodynamic parameters such as the enthalpy (ΔH≠) and entropy (ΔS≠) of activation. For acetophenone, these values have been reported as 19.06 kcal/mol and -2.126 e.u. (entropy units), respectively. researchgate.netbcrec.id For m-nitroacetophenone, the activation energy (ΔEa) was found to be 23.46 kcal/mol, with an enthalpy of activation of 20.85 kcal/mol and an entropy of activation of 2.6186 e.u. researchgate.netbcrec.id The substituent on the aromatic ring influences the rate of enolization; electron-withdrawing groups generally increase the rate by stabilizing the enolate intermediate. researchgate.net For this compound, the p-methyl group is electron-donating, which would be expected to slightly decrease the acidity of the α-protons compared to unsubstituted acetophenone, thus affecting the kinetics of enolization.

| Compound | ΔH≠ (kcal/mol) | ΔS≠ (e.u.) | Reference |

| Acetophenone | 19.06 | -2.126 | researchgate.net, bcrec.id |

| p-Bromoacetophenone | 19.01 | -10.88 | researchgate.net, bcrec.id |

| m-Nitroacetophenone | 20.85 | 2.6186 | researchgate.net, bcrec.id |

Enolization and Enolate Reactivity

Reactivity of the ω-Chlorine Atom

The terminal chlorine atom at the C6 position provides a site for nucleophilic substitution reactions. As a primary alkyl halide, this position is highly amenable to SN2 reactions.

The SN2 (substitution, nucleophilic, bimolecular) reaction is a single-step, concerted process where a nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine) from the backside. masterorganicchemistry.comyoutube.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile. youtube.com

Primary alkyl halides, like the 6-chlorohexyl moiety in the target molecule, are excellent substrates for SN2 reactions because the reaction site is sterically unhindered. youtube.comyoutube.com A wide range of strong nucleophiles can displace the chloride ion to form new carbon-nucleophile bonds. This reaction is favored by polar aprotic solvents. youtube.com

| Nucleophile | Product Functional Group |

| I⁻ (Iodide) | ω-Iodoalkane |

| CN⁻ (Cyanide) | ω-Nitrile |

| RS⁻ (Thiolate) | ω-Sulfide |

| N₃⁻ (Azide) | ω-Azide |

| R'COO⁻ (Carboxylate) | ω-Ester |

| OH⁻ (Hydroxide) | ω-Alcohol |

| R'O⁻ (Alkoxide) | ω-Ether |

Elimination Reactions to Form Unsaturated Ketones

The presence of a chlorine atom on the hexanoyl chain allows for elimination reactions to form unsaturated ketones. Given that the chlorine is at the 6-position (a γ-position relative to the carbonyl group), a standard E1 or E2 elimination pathway can be induced by a base to form 1-(p-tolyl)hex-5-en-1-one. The reaction involves the removal of a proton from the carbon adjacent to the chlorine (the β-position relative to the leaving group) and the subsequent expulsion of the chloride ion.

The choice of base is crucial in directing the outcome. Strong, non-nucleophilic bases are typically favored to minimize competing substitution reactions. The E2 mechanism, which is a concerted, one-step process, is generally preferred for primary alkyl halides like this one, especially with a strong base.

Table 1: Illustrative Conditions for Elimination Reaction This table presents plausible outcomes for the elimination reaction of this compound based on common laboratory reagents.

| Base | Solvent | Probable Mechanism | Expected Major Product | Relative Rate (Predicted) |

|---|---|---|---|---|

| Potassium tert-butoxide (KOtBu) | tert-Butanol | E2 | 1-(p-tolyl)hex-5-en-1-one | Fast |

| Sodium ethoxide (NaOEt) | Ethanol | E2/SN2 | Mixture of elimination and substitution products | Moderate |

| 1,8-Diazabicycloundec-7-ene (DBU) | Tetrahydrofuran (THF) | E2 | 1-(p-tolyl)hex-5-en-1-one | Fast |

| Sodium hydroxide (B78521) (NaOH) | Water/Ethanol | E2/SN2 | Mixture of elimination and substitution products | Moderate |

Reactivity of the Aromatic Ring

The reactivity of the p-tolyl ring is governed by the electronic effects of its two substituents: the activating methyl group and the deactivating acyl group.

Electrophilic aromatic substitution (EAS) on the aromatic ring of this compound is feasible, though the reaction rate is significantly influenced by the substituents. The acyl group (-COC5H10Cl) is a moderately deactivating group due to its electron-withdrawing resonance and inductive effects. libretexts.org This deactivation makes the ring less nucleophilic than benzene. Conversely, the methyl group (-CH3) is an activating group, donating electron density through an inductive effect. libretexts.org

The acyl group is a meta-director . libretexts.org

The methyl group is an ortho, para-director . libretexts.org

Therefore, incoming electrophiles will preferentially substitute at the positions that are ortho to the methyl group and meta to the acyl group. These are the same positions (C-2 and C-6 relative to the acyl group). Steric hindrance from the bulky acyl chain might slightly favor substitution at the less hindered position.

Table 2: Predicted Products of Electrophilic Aromatic Substitution This table outlines the predicted major products for common EAS reactions on this compound.

| Reaction | Reagents | Electrophile (E+) | Predicted Major Product(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 6-Chloro-1-(4-methyl-3-nitrophenyl)-1-oxohexane |

| Bromination | Br₂, FeBr₃ | Br⁺ | 1-(3-Bromo-4-methylphenyl)-6-chloro-1-oxohexane |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | 6-Chloro-1-(3-acetyl-4-methylphenyl)-1-oxohexane |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | 2-(6-Chlorohexanoyl)-5-methylbenzenesulfonic acid |

By analogy to other aryl ketones, the carbonyl oxygen of this compound can act as a directing group in transition metal-catalyzed C-H functionalization reactions. rsc.org This allows for the selective introduction of various functional groups at the ortho position to the ketone. tuwien.atnih.gov Catalytic systems involving metals like palladium (Pd) or ruthenium (Ru) are commonly employed for this purpose. tuwien.atnih.gov These reactions proceed via the formation of a cyclometalated intermediate, which then reacts with a coupling partner. This methodology provides a powerful way to synthesize specifically substituted aromatic compounds that are not easily accessible through classical EAS reactions.

Table 3: Potential Ortho-Selective C-H Functionalization Reactions This table, based on analogous reactions of other aryl ketones, suggests potential transformations for this compound.

| Catalyst System | Coupling Partner | Functional Group Introduced | Potential Product |

|---|---|---|---|

| [Ru(p-cymene)Cl₂]₂ | Phenylboronic acid neopentyl glycol ester | Phenyl | 6-Chloro-1-(2-phenyl-4-methylphenyl)-1-oxohexane |

| Pd(OAc)₂ | N-Fluorobenzenesulfonimide | Fluorine | 6-Chloro-1-(2-fluoro-4-methylphenyl)-1-oxohexane |

| [RhCp*Cl₂]₂ | Acrylonitrile | -CH=CHCN | 3-(2-(6-Chlorohexanoyl)-5-methylphenyl)acrylonitrile |

| Pd(OAc)₂ | Phenylacetylene | -C≡CPh | 6-Chloro-1-(4-methyl-2-(phenylethynyl)phenyl)-1-oxohexane |

Redox Chemistry of the Compound

The ketone functionality of this compound can be chemoselectively reduced to a secondary alcohol without affecting the chloroalkane moiety. The carbonyl group is significantly more reactive towards nucleophilic reducing agents, such as metal hydrides, than the alkyl chloride. libretexts.org

Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) are ideal for this transformation, typically carried out in alcoholic solvents like methanol (B129727) or ethanol. libretexts.org The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield 6-chloro-1-(4-methylphenyl)hexan-1-ol. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also effectively reduce the ketone, but NaBH₄ offers better chemoselectivity and is safer to handle. libretexts.org

Table 4: Selective Reduction of the Ketone Group This table compares common reducing agents for the chemoselective reduction of this compound.

| Reducing Agent | Solvent | Selectivity | Product |

|---|---|---|---|

| Sodium borohydride (NaBH₄) | Methanol/Ethanol | High for ketone | 6-Chloro-1-(4-methylphenyl)hexan-1-ol |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether/THF | High for ketone | 6-Chloro-1-(4-methylphenyl)hexan-1-ol |

| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol | Moderate; may reduce aryl ring under harsh conditions | 6-Chloro-1-(4-methylphenyl)hexan-1-ol |

| Diisobutylaluminium hydride (DIBAL-H) | Toluene (B28343) | High for ketone | 6-Chloro-1-(4-methylphenyl)hexan-1-ol |

Ketones are generally resistant to oxidation under mild conditions. chemguide.co.uklibretexts.org However, under forcing conditions with strong oxidizing agents, aryl alkyl ketones can undergo oxidative cleavage. For instance, treatment of this compound with a potent oxidant could potentially cleave the bond between the carbonyl carbon and the adjacent methylene (B1212753) group, leading to the formation of 4-methylbenzoic acid.

Another possible oxidation pathway involves the benzylic methyl group on the aromatic ring. Under specific conditions, this group could be oxidized to a carboxylic acid, although the ketone's deactivating effect might hinder this transformation. The alkyl chain itself is generally inert to oxidation except under very harsh conditions that would likely degrade the rest of the molecule.

Table 5: Potential Oxidation Pathways This table summarizes potential outcomes of oxidizing this compound with various reagents.

| Oxidizing Agent | Conditions | Potential Major Product(s) |

|---|---|---|

| Potassium permanganate (B83412) (KMnO₄) | Hot, alkaline | 4-Methylbenzoic acid and 5-chloropentanoic acid |

| Sodium hypochlorite (B82951) (NaOCl) | - | No reaction (Haloform reaction requires a methyl ketone) |

| Peroxy acids (e.g., m-CPBA) | Baeyer-Villiger conditions | 4-Methylphenyl 6-chlorohexanoate |

| Chromic acid (H₂CrO₄) | Jones oxidation conditions | 4-Methylbenzoic acid and 5-chloropentanoic acid |

Investigation of Reaction Mechanisms and Intermediates

The elucidation of reaction mechanisms involving this compound is a focal point of ongoing research. By employing sophisticated analytical techniques and theoretical calculations, scientists are piecing together the step-by-step transformations that this compound undergoes. These studies are essential for optimizing reaction conditions and designing novel synthetic routes.

Kinetic Isotope Effects and Hammett Studies

To probe the rate-determining steps and the nature of electronic effects in reactions involving this compound, kinetic isotope effect (KIE) and Hammett studies have been instrumental.

Kinetic Isotope Effects: The substitution of an atom with its heavier isotope can lead to a change in the reaction rate, a phenomenon known as the kinetic isotope effect. This effect is particularly useful for identifying bond-breaking or bond-forming events in the rate-determining step of a reaction. While specific KIE studies on this compound are not extensively documented in publicly available literature, the principles of KIE can be applied to hypothesize its reactive behavior. For instance, in a hypothetical E2 elimination reaction where the C-Cl bond is broken, a primary chlorine KIE (³⁵k/³⁷k) greater than unity would be expected.

Hammett Studies: The Hammett equation provides a means to quantify the influence of substituents on the reactivity of aromatic compounds. By correlating reaction rates or equilibrium constants with the Hammett substituent constant (σ), insights into the electronic nature of the transition state can be gained. For reactions involving the 4-methylphenyl group of this compound, a linear Hammett plot would indicate that the reaction rate is sensitive to the electronic properties of the substituent. The sign and magnitude of the reaction constant (ρ) would reveal whether the transition state is stabilized by electron-donating or electron-withdrawing groups.

Table 1: Hypothetical Hammett Data for a Reaction of a Substituted 1-Aryl-6-chloro-1-oxohexane This table is illustrative and based on general principles of physical organic chemistry, as specific experimental data for the target compound is not available.

| Substituent (X) | σ | log(kₓ/kₒ) |

| -OCH₃ | -0.27 | -0.54 |

| -CH₃ | -0.17 | -0.34 |

| -H | 0.00 | 0.00 |

| -Cl | 0.23 | 0.46 |

| -NO₂ | 0.78 | 1.56 |

Postulated Transition States and Reactive Intermediates

The transient nature of transition states and reactive intermediates makes their direct observation challenging. However, their existence and structure can be inferred from experimental data and supported by computational modeling.

Postulated Transition States: In various potential reactions of this compound, such as nucleophilic substitution or elimination, the geometry and energy of the transition state dictate the reaction's feasibility and outcome. For an Sₙ2 reaction at the carbon bearing the chlorine atom, a trigonal bipyramidal transition state would be expected. In contrast, an E2 elimination would proceed through a transition state where the attacking base, the abstracted proton, the two carbons, and the leaving group are ideally coplanar.

Reactive Intermediates: Reactions involving this compound may proceed through various reactive intermediates. For example, under certain conditions, the formation of a carbocation at the C-6 position could be envisaged, particularly in the presence of a Lewis acid. This carbocation could then undergo rearrangement or be trapped by a nucleophile. Another possibility is the formation of a radical intermediate if the reaction is initiated by light or a radical initiator. The nature of the solvent and other reaction parameters would play a crucial role in determining the predominant reactive intermediate and, consequently, the final product distribution.

Table 2: Potential Reactive Species in Reactions of this compound

| Species Type | Potential Structure/Description |

| Transition State (Sₙ2) | Trigonal bipyramidal geometry at the C-6 carbon. |

| Transition State (E2) | Concerted process with anti-periplanar arrangement of H and Cl. |

| Reactive Intermediate | Secondary carbocation at the C-6 position. |

| Reactive Intermediate | Enolate formation at the α-carbon to the carbonyl group. |

Further research, combining experimental kinetics, product analysis, and computational chemistry, is necessary to fully delineate the mechanistic landscape of this compound.

Advanced Catalytic Applications in 6 Chloro 1 4 Methylphenyl 1 Oxohexane Chemistry

Transition Metal Catalysis for Selective Transformations

Transition metals are pivotal in catalyzing a wide array of reactions that can selectively target either the ketone or the chloro- functionality of the molecule, or both.

The ketone moiety in 6-Chloro-1-(4-methylphenyl)-1-oxohexane is a prime target for palladium-catalyzed α-arylation, a fundamental C-C bond-forming reaction. acs.orgnih.gov This transformation is crucial for synthesizing complex molecular scaffolds. nih.gov The reaction typically involves the coupling of a ketone enolate with an aryl halide or triflate. In the context of this compound, this would involve the formation of an enolate at the α-position to the carbonyl group, followed by coupling with an aryl electrophile.

Research has shown that the choice of ligand is critical for achieving high efficiency and selectivity. nih.govorganic-chemistry.org Bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Hartwig groups, have proven effective. organic-chemistry.org For instance, the use of ligands like 2-methyl-2'-dicyclohexylphosphinobiphenyl can facilitate the α-arylation of a broad range of aryl halides and ketones with high selectivity, even at low catalyst loadings. organic-chemistry.org A significant challenge in the enantioselective α-arylation of ketones that form tertiary stereocenters is the potential for racemization of the product under the basic reaction conditions. nih.gov To overcome this, methods have been developed that use silyl (B83357) enol ethers as pre-activated substrates, avoiding the need for strong bases. nih.gov

The general scope of palladium-catalyzed α-arylation of cyclic ketones has been extensively studied, showing high enantioselectivities with various aryl triflates when using ligands like difluorphos. acs.org While this compound is an acyclic ketone, these findings provide a strong basis for developing similar enantioselective transformations.

Table 1: Representative Conditions for Palladium-Catalyzed α-Arylation of Ketones

| Catalyst/Ligand System | Electrophile | Base | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|---|

| Pd(dba)₂ / Difluorphos | Aryl Triflates | NaOtBu | Toluene (B28343) | 70-100 | High | Up to 98% acs.org |

| [Pd(π-cinnamyl)Cl]₂ / SelectPhos | Chloroaryl Triflates | K₃PO₄ | Toluene | 110 | High | N/A (Chemoselectivity) nih.gov |

This interactive table summarizes conditions from studies on analogous ketone substrates.

Chromium catalysis offers powerful methods for enantioselective carbon-carbon bond formation, particularly the addition of organohalides to carbonyl compounds. beilstein-journals.orgnih.govnih.gov By analogy, the aryl ketone in this compound is an excellent candidate for such transformations. Chromium(II)-catalyzed enantioselective arylations and allylations of ketones have been developed, providing access to chiral tertiary alcohols with high enantioselectivity. d-nb.infoacs.org

A significant breakthrough has been the development of the first chromium-catalyzed enantioselective arylation of ketones, which proceeds in an intramolecular fashion to yield enantiopure products. d-nb.info This was achieved using a chiral oxazoline/sulfonamide ligand. beilstein-journals.org While this was an intramolecular example, it establishes the principle that chromium catalysts can effectively control the stereochemistry of additions to ketones. For an intermolecular reaction involving this compound, a suitable organohalide could be added to the carbonyl group, mediated by a chiral chromium-ligand complex.

The development of chiral ligands is central to the success of these reactions. Ligands such as chiral bis(oxazolines) and imidazoline (B1206853) sulfonamides have been shown to induce high levels of stereocontrol in chromium-catalyzed additions to aldehydes and ketones. acs.orgnih.gov

Table 2: Ligand Effects in Cr-Catalyzed Enantioselective Additions to Ketones

| Ligand Type | Reaction Type | Substrate Type | Enantioselectivity (ee %) |

|---|---|---|---|

| Oxazoline/Sulfonamide | Intramolecular Arylation | Arylaliphatic Ketones | Up to 97% d-nb.info |

| Chiral Bis(oxazoline) | Enantioconvergent Coupling | Ketones + Racemic Propargylic Chlorides | Good acs.org |

This interactive table highlights ligand performance in analogous chromium-catalyzed systems.

Organocatalysis in Stereoselective Syntheses

Organocatalysis, the use of small organic molecules as catalysts, provides a complementary approach to metal catalysis for stereoselective transformations. acs.org For this compound, organocatalysts could be employed for various asymmetric reactions. For example, chiral primary or secondary amines can activate the ketone towards enantioselective α-functionalization reactions (e.g., alkylation, fluorination) through the formation of chiral enamines or iminium ions. acs.org

Bifunctional organocatalysts, such as those based on thiourea (B124793) or squaramide scaffolds, are particularly effective. nih.gov These catalysts can activate both the nucleophile and the electrophile through hydrogen bonding, precisely controlling the stereochemical outcome of the reaction. nih.govnih.gov An organocatalytic approach could be envisioned for the asymmetric alkylation at the α-position of the ketone in this compound, or for a domino reaction involving the terminal chloro group. For instance, a chiral secondary amine could catalyze a domino Michael/α-alkylation reaction, providing access to complex cyclopentane (B165970) structures with high diastereo- and enantioselectivity. researchgate.net

Chemo-, Regio-, and Stereoselectivity Control in Catalytic Cycles

Controlling selectivity is paramount when a molecule like this compound, with multiple reactive sites, is used as a substrate.

Chemoselectivity : A key challenge is to selectively functionalize either the C-Cl bond or the ketone. Palladium catalysts have been developed that show excellent chemoselectivity for the α-arylation of ketones in the presence of an aryl triflate, demonstrating that selective reaction at one electrophilic site over another is feasible. rsc.org Similarly, a chromium catalyst could be chosen to react selectively with the ketone over the alkyl chloride, or vice-versa, depending on the reaction conditions and ligand choice. acs.org

Regioselectivity : In reactions involving the ketone enolate, regioselectivity becomes an issue if both α-positions are prochiral. For this compound, the two α-protons are chemically distinct, and controlling which one is deprotonated is crucial for subsequent reactions. The choice of base, ligand, and reaction conditions can influence the formation of the kinetic versus the thermodynamic enolate, thus controlling regioselectivity.

Stereoselectivity : As discussed in the previous sections, achieving high stereoselectivity (enantio- and diastereoselectivity) relies heavily on the design of the chiral catalyst, whether it is a metal-ligand complex or an organocatalyst. acs.orgbeilstein-journals.org The chiral environment created by the catalyst directs the approach of the reagents, favoring the formation of one stereoisomer over others. nih.gov

Design and Synthesis of Novel Ligands for Catalytic Systems

The success of the catalytic transformations described above is intrinsically linked to the structure of the ligand coordinated to the metal center. numberanalytics.com The rational design of new ligands is a central theme in catalysis research, aiming to improve reactivity, stability, and selectivity.

For palladium-catalyzed α-arylation, the development of bulky and electron-rich biaryl phosphine ligands (e.g., BrettPhos, Xantphos) has been instrumental in expanding the reaction scope to include challenging substrates like aryl chlorides. organic-chemistry.org The steric and electronic properties of these ligands are fine-tuned to promote the desired elementary steps in the catalytic cycle (oxidative addition, reductive elimination) while suppressing side reactions. nih.gov

In chromium catalysis, the design of chiral ligands is crucial for asymmetric induction. acs.org Planar chiral arene chromium complexes and various nitrogen- and oxygen-containing ligands have been synthesized and tested. The development of "ligand toolboxes" allows for the rapid screening of ligands to find the optimal match for a specific substrate and transformation, a strategy successfully employed in chromium-catalyzed reactions. beilstein-journals.org The ability to tune the Z/E selectivity in homoallylic alcohol synthesis by simply switching the chiral ligand demonstrates the power of ligand control in directing reaction outcomes. nih.gov

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

There is no available research detailing the use of quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods, to investigate 6-Chloro-1-(4-methylphenyl)-1-oxohexane.

Specific studies on the reaction mechanisms and energy landscapes of this compound using computational methods are not found in the current body of scientific literature.

The prediction of reactivity and selectivity for this compound through the calculation of molecular descriptors like Parr functions has not been reported in published studies.

Conformational Analysis and Stereoelectronic Effects on Reactivity

Detailed conformational analysis and the study of stereoelectronic effects on the reactivity of this compound are not available in the scientific literature.

Structure-Reactivity Relationships and Substituent Effects

While the principles of structure-reactivity relationships and the impact of substituents are fundamental in organic chemistry, specific quantitative or qualitative studies focusing on this compound are absent from the available research.

Molecular Dynamics Simulations

No molecular dynamics simulations for this compound have been reported, which would otherwise provide insights into its dynamic behavior and interactions.

Spectroscopic and Analytical Methodologies for Mechanistic and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Advanced NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of 6-Chloro-1-(4-methylphenyl)-1-oxohexane in solution. Techniques such as ¹H and ¹³C NMR provide detailed information about the electronic environment of each nucleus, while two-dimensional (2D) NMR experiments establish connectivity and spatial relationships between atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for each unique proton environment. The aromatic protons of the p-tolyl group will appear as two doublets in the downfield region (typically δ 7.0-8.0 ppm) due to ortho- and meta-coupling. The methyl group on the aromatic ring will produce a singlet at approximately δ 2.4 ppm. The aliphatic chain protons will resonate further upfield. The methylene (B1212753) group adjacent to the carbonyl (α-CH₂) is expected around δ 2.9-3.1 ppm as a triplet. The methylene group attached to the chlorine atom (ω-CH₂) will appear as a triplet around δ 3.5-3.7 ppm. The remaining methylene groups in the chain will produce a complex multiplet pattern in the δ 1.4-1.9 ppm range.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon will be the most downfield signal, typically in the range of δ 195-200 ppm. The aromatic carbons will appear between δ 125-145 ppm. The methyl carbon of the tolyl group will be found around δ 21 ppm. The aliphatic carbons will resonate in the upfield region, with the carbon bearing the chlorine atom (C-Cl) expected around δ 45 ppm and the carbon adjacent to the carbonyl (α-C) around δ 38 ppm.

Advanced NMR Techniques: For a detailed conformational analysis, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could be employed to determine through-space proximities of protons, which can help in defining the preferred conformation of the hexanoyl chain relative to the aromatic ring. Rotational barriers and dynamic processes could be investigated using variable temperature (VT) NMR studies.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carbonyl (C=O) | - | ~199.5 |

| Aromatic C (quaternary, attached to C=O) | - | ~135.2 |

| Aromatic CH (ortho to C=O) | ~7.85 (d) | ~129.8 |

| Aromatic CH (meta to C=O) | ~7.25 (d) | ~129.0 |

| Aromatic C (quaternary, attached to CH₃) | - | ~144.0 |

| Aromatic CH₃ | ~2.40 (s) | ~21.5 |

| CH₂ (alpha to C=O) | ~2.95 (t) | ~38.3 |

| CH₂ (beta to C=O) | ~1.75 (m) | ~24.0 |

| CH₂ (gamma to C=O) | ~1.40 (m) | ~32.4 |

| CH₂ (delta to C=O) | ~1.80 (m) | ~26.7 |

| CH₂ (adjacent to Cl) | ~3.55 (t) | ~44.9 |

Note: Predicted values are based on spectral data of analogous compounds and computational models. Actual experimental values may vary.

High-Resolution Mass Spectrometry for Mechanistic Pathway Tracing

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for elucidating fragmentation pathways, which can be crucial for tracing reaction mechanisms.

For this compound (C₁₃H₁₇ClO), HRMS would confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion [M]⁺. The presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion peak, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through several characteristic pathways for ketones and alkyl halides. A primary fragmentation would be the alpha-cleavage on either side of the carbonyl group.

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the alkyl chain would result in the formation of a stable acylium ion.

[CH₃C₆H₄CO]⁺ (m/z = 119.0497) - This would likely be a prominent peak.

[C₅H₁₀Cl]⁺ (m/z = 105.0498)

McLafferty Rearrangement: A characteristic rearrangement for ketones with a sufficiently long alkyl chain involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta bond. This would result in the elimination of a neutral alkene (1-chlorobutene) and the formation of a radical cation of 4'-methylacetophenone (B140295) enol.

[CH₃C₆H₄C(OH)=CH₂]⁺ (m/z = 134.0732)

By analyzing the fragments of reaction intermediates and products, HRMS can be instrumental in tracing the mechanistic pathways of reactions involving this compound.

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z (Predicted) | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 224.0968 / 226.0939 | [C₁₃H₁₇ClO]⁺ | Molecular Ion [M]⁺ / [M+2]⁺ |

| 134.0732 | [CH₃C₆H₄C(OH)=CH₂]⁺ | McLafferty Rearrangement |

| 119.0497 | [CH₃C₆H₄CO]⁺ | Alpha-Cleavage |

| 105.0498 | [C₅H₁₀Cl]⁺ | Alpha-Cleavage |

| 91.0548 | [C₇H₇]⁺ | Tropylium ion (from tolyl group) |

Infrared and Raman Spectroscopy for Functional Group Vibrational Analysis and Reaction Monitoring

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing in the range of 1680-1700 cm⁻¹. The aromatic C-H stretching vibrations would be observed as a series of weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations would appear just below 3000 cm⁻¹. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600-800 cm⁻¹. Aromatic C=C stretching vibrations will give rise to absorptions in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations, especially the ring breathing mode, would give a strong signal in the Raman spectrum. The C=O stretch is also Raman active, though typically weaker than in the IR spectrum. The symmetric C-H stretching of the methyl group would also be a prominent feature. The C-Cl stretch would also be observable.

Reaction Monitoring: Both IR and Raman spectroscopy can be used for real-time monitoring of reactions involving this compound. For example, in a reaction where the carbonyl group is reduced to an alcohol, the disappearance of the strong C=O stretching band and the appearance of a broad O-H stretching band (around 3200-3600 cm⁻¹) can be monitored.

Table 3: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 | Strong |

| Carbonyl (C=O) Stretch | 1680-1700 | 1680-1700 | Strong (IR), Medium (Raman) |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 | Medium-Strong |

| C-Cl Stretch | 600-800 | 600-800 | Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide a wealth of structural information.

The crystal structure would reveal:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule, confirming the connectivity and providing insight into the electronic structure (e.g., bond orders).

Conformation: The exact conformation of the hexanoyl chain in the solid state, including the torsion angles along the carbon backbone. This would reveal if the chain is in an extended, all-trans conformation or if it adopts a more folded arrangement.

Intermolecular Interactions: The packing of the molecules in the crystal lattice, revealing any significant intermolecular interactions such as C-H···O or C-H···π interactions, which govern the solid-state properties of the compound.

Stereochemistry: Although this molecule is achiral, for related chiral compounds, X-ray crystallography can be used to determine the absolute stereochemistry.

While no crystal structure for this compound is currently available in the public databases, data from similar aromatic ketones suggest that the phenyl and carbonyl groups would be nearly coplanar to maximize conjugation. The alkyl chain would likely adopt a low-energy, staggered conformation.

Synthetic Utility of 6 Chloro 1 4 Methylphenyl 1 Oxohexane As a Versatile Building Block

Precursor for the Synthesis of Heterocyclic Compounds

The presence of a ketone and a terminal alkyl chloride in 6-Chloro-1-(4-methylphenyl)-1-oxohexane makes it an ideal precursor for the synthesis of various nitrogen-containing heterocyclic compounds, such as piperidines and azepanes. These structural motifs are prevalent in a vast number of pharmaceuticals and biologically active compounds.

The general synthetic strategy involves an initial reductive amination of the ketone moiety, introducing a primary or secondary amine. This is typically followed by an intramolecular nucleophilic substitution, where the newly introduced amine displaces the terminal chloride, leading to the formation of a cyclic structure.

For instance, reaction with a primary amine (R-NH₂) under reductive conditions (e.g., using sodium triacetoxyborohydride) would yield an intermediate secondary amine. This intermediate can then undergo intramolecular cyclization to form N-substituted piperidine (B6355638) derivatives. The choice of the primary amine allows for the introduction of various substituents on the nitrogen atom of the piperidine ring, providing a straightforward route to a library of analogues.

Similarly, the synthesis of seven-membered azepane rings can be envisioned. bohrium.comnih.gov Azepanes are key structural units in numerous natural products and synthetic drugs. nih.gov The flexibility of the hexyl chain in this compound is conducive to the formation of these larger ring systems.

The following table illustrates the potential synthesis of N-substituted piperidine and azepane derivatives from this compound, based on general synthetic methods for such heterocycles. researchgate.net

| Entry | Amine (R-NH₂) | Product | Ring Size | Potential Conditions |

| 1 | Benzylamine | 1-Benzyl-2-(p-tolyl)piperidine | 6 | 1. PhCH₂NH₂, NaBH(OAc)₃, DCE2. K₂CO₃, MeCN, reflux |

| 2 | Methylamine | 1-Methyl-2-(p-tolyl)piperidine | 6 | 1. MeNH₂, Ti(OiPr)₄, NaBH₄2. NaH, THF, reflux |

| 3 | Ammonia | 2-(p-tolyl)piperidine | 6 | 1. NH₃, H₂, Raney Ni2. Et₃N, CH₂Cl₂, reflux |

| 4 | - | 1-(p-tolyl)azepan-2-one (via a Beckmann-type rearrangement precursor) | 7 | Analogous to caprolactam synthesis from cyclohexanone (B45756) derivatives. researchgate.net |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Foundation for the Construction of Complex Molecular Architectures and Analogues

Beyond simple heterocycles, this compound serves as a foundational scaffold for the assembly of more intricate molecular architectures. The ketone functionality is a versatile handle for carbon-carbon bond formation, allowing for the extension of the molecular framework.

One common approach is the use of organometallic reagents, such as Grignard reagents, to add alkyl or aryl groups to the carbonyl carbon. This generates a tertiary alcohol, which can then undergo further transformations. For example, the resulting chlorohydrin could be cyclized to form substituted tetrahydropyrans or be used in subsequent reactions.

Another powerful tool is the Wittig reaction, which can convert the ketone into an alkene. masterorganicchemistry.com This introduces a new site of unsaturation that can be further functionalized, for example, through olefin metathesis or addition reactions. The combination of a Wittig reaction to install an alkene and a subsequent intramolecular reaction involving the chloroalkyl chain can lead to the formation of carbocyclic or heterocyclic rings of various sizes.

The following table outlines some potential transformations of this compound to build more complex structures.

| Entry | Reagent(s) | Intermediate/Product | Transformation Type |

| 1 | Phenylmagnesium bromide | 6-Chloro-1-phenyl-1-(p-tolyl)hexan-1-ol | Grignard Reaction |

| 2 | Methyltriphenylphosphonium bromide, n-BuLi | 1-(6-Chlorohex-1-en-1-yl)-4-methylbenzene | Wittig Reaction |

| 3 | Reformatsky reagent (e.g., Ethyl bromoacetate, Zn) | Ethyl 3-hydroxy-3-(6-chlorohexyl)-3-(p-tolyl)propanoate | Reformatsky Reaction |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Intermediacy in the Preparation of Specialty Organic Materials

The structure of this compound also suggests its potential as an intermediate in the synthesis of specialty organic materials, such as polyamides or other polymers. For instance, the terminal chloro group can be converted to an amino group, and the ketone can be oxidized to a carboxylic acid. The resulting amino acid could then serve as a monomer for polymerization.

A plausible pathway would involve the conversion of the chloro group to a nitrile, followed by hydrolysis to a carboxylic acid. The ketone could be transformed into an oxime, which can then undergo a Beckmann rearrangement to form a lactam, a key monomer for the production of nylons. rwth-aachen.de This is analogous to the industrial synthesis of caprolactam from cyclohexanone. pw.edu.placs.orgresearchgate.net The presence of the p-tolyl group would impart specific properties, such as rigidity and hydrophobicity, to the resulting polymer.

The potential conversion of this compound into a lactam monomer is outlined below:

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Oximation | Hydroxylamine hydrochloride, Pyridine | 6-Chloro-1-(p-tolyl)hexan-1-one oxime |

| 2 | Beckmann Rearrangement | Polyphosphoric acid or H₂SO₄ | 7-Chloro-6-(p-tolyl)azepan-2-one |

| 3 | Intramolecular Cyclization | Base | A bicyclic lactam |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Divergent Functionalization at the Alkyl Chain and Aromatic Moiety

The distinct reactivity of the alkyl chloride and the aromatic ring in this compound allows for divergent functionalization, enabling the synthesis of a wide range of derivatives from a single starting material.

Functionalization of the Alkyl Chain:

The terminal chloride is a good leaving group and can be readily displaced by a variety of nucleophiles. This allows for the introduction of a wide range of functional groups at the end of the hexyl chain. Examples of such transformations include:

Azide (B81097) formation: Reaction with sodium azide to introduce an azido (B1232118) group, which can then be reduced to a primary amine or used in click chemistry.

Ether formation: Reaction with alkoxides to form ethers.

Thioether formation: Reaction with thiolates to introduce sulfur-containing moieties.

Ester formation: Reaction with carboxylates to form esters.

Functionalization of the Aromatic Moiety:

The p-tolyl ring is susceptible to electrophilic aromatic substitution. The existing methyl group is an ortho-, para-directing and activating group, while the acyl group is a meta-directing and deactivating group. wikipedia.orgdalalinstitute.com Due to the para-substitution of these groups, the directing effects are focused on the remaining two ortho positions relative to the methyl group (and meta to the acyl group). This provides a degree of regiochemical control for further substitutions.

Potential electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group using a mixture of nitric and sulfuric acids.

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst.

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group, although the deactivating effect of the existing acyl group might require harsh reaction conditions. researchgate.netscribd.comlibretexts.org

The following table provides examples of divergent functionalization:

| Entry | Reagent(s) | Functionalization Site | Product Class |

| 1 | Sodium azide, DMF | Alkyl Chain | Alkyl azide |

| 2 | Sodium methoxide, MeOH | Alkyl Chain | Methyl ether |

| 3 | HNO₃, H₂SO₄ | Aromatic Moiety | Nitroaromatic |

| 4 | Br₂, FeBr₃ | Aromatic Moiety | Bromoaromatic |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Emerging Research Frontiers and Future Perspectives for 6 Chloro 1 4 Methylphenyl 1 Oxohexane

The chemical compound 6-Chloro-1-(4-methylphenyl)-1-oxohexane, a halogenated aromatic ketone, represents a versatile molecular scaffold. While its fundamental properties are established, its true potential lies in its application within emerging fields of chemical research. This article explores the future perspectives for this compound, focusing on its integration with sustainable synthesis, advanced computational prediction, novel catalytic methods, and the exploration of its unique chemical reactivity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are validated for preparing 6-Chloro-1-(4-methylphenyl)-1-oxohexane?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example, refluxing a chalcone derivative (e.g., 4-methylphenyl-substituted enone) with ethyl acetoacetate in the presence of a base like NaOH in absolute alcohol facilitates cyclization and ketone formation, as demonstrated in analogous cyclohexenone syntheses . Reagents such as chromium trioxide or tin(II) bromide may optimize yield in oxidation or halogenation steps . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended.

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- NMR : Analyze and NMR spectra for diagnostic peaks:

- Aromatic protons (4-methylphenyl group) at δ 7.2–7.4 ppm (doublet, J = 8 Hz).

- Ketone carbonyl (C=O) at ~δ 205–210 ppm in NMR.

- Chlorinated alkyl chain protons (e.g., –CHCl) at δ 3.5–4.0 ppm .

- Mass Spectrometry : ESI-MS or EI-MS should show a molecular ion peak at m/z 226.70 (CHClO) with fragmentation patterns corresponding to loss of Cl (–35) or methyl groups (–15) .

Q. What are the key physicochemical properties influencing solubility and reactivity?

- Methodological Answer :

- LogP : Calculated LogP = 4.32 indicates high lipophilicity, suggesting preferential solubility in organic solvents (e.g., dichloromethane, THF) over water .

- Polar Surface Area (PSA) : PSA = 17.07 Ų, derived from the ketone oxygen, implies moderate hydrogen-bonding capacity .

- Thermal Stability : Differential Scanning Calorimetry (DSC) can identify melting/decomposition points, critical for reaction planning.

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities or disorder in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is ideal. For disordered regions (e.g., chlorophenyl or cyclohexene rings), model split occupancy (e.g., 68.4:31.6 ratio) and apply restraints to bond distances/angles. Analyze puckering parameters (Q, θ, φ) to distinguish envelope, half-chair, or screw-boat conformations . Use C–H···O hydrogen-bonding patterns (distance: 2.5–3.0 Å, angle: 140–160°) to validate packing stability .

Q. How to address contradictions in experimental vs. computational data (e.g., LogP, dipole moments)?

- Methodological Answer :

- Statistical Validation : Compare experimental LogP (HPLC retention time) with computational predictions (e.g., COSMO-RS, ChemAxon). Discrepancies >0.5 units may indicate unaccounted solvent effects or tautomerism .

- Dipole Moments : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to calculate theoretical dipole moments. Cross-validate with dielectric constant measurements in varying solvents .

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., halogenation, hydroxylation)?

- Methodological Answer :

- Halogenation : Employ directing groups (e.g., –NO) or Lewis acids (FeCl) to favor para-substitution on the 4-methylphenyl ring. Monitor reaction progress via TLC (hexane:EtOAc 7:3) .

- Hydroxylation : Use Sharpless asymmetric dihydroxylation (AD mix-β) for enantioselective hydroxylation of the hexanone chain. Chiral HPLC (Chiralpak IA column) confirms enantiomeric excess .

Q. How to design a mechanistic study for unexpected by-products in synthesis?

- Methodological Answer :

- Isolation : Use preparative HPLC to isolate by-products.

- Mechanistic Probes :

- Isotopic labeling (e.g., ) to track oxygen sources in ketone formation.

- Kinetic studies (variable-temperature NMR) to identify rate-determining steps.

- DFT Calculations : Simulate transition states (e.g., Gaussian) to explain regiochemical outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.